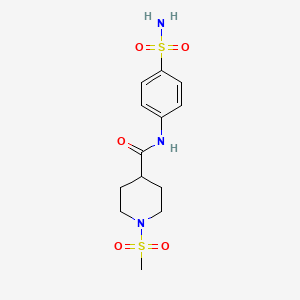![molecular formula C18H17N3O3 B6540188 N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]furan-2-carboxamide CAS No. 1021224-02-1](/img/structure/B6540188.png)
N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]furan-2-carboxamide, or this compound, is a small molecule that has been extensively studied in recent years due to its potential applications in medicine and biology. It is a synthetic molecule that has been used in a variety of scientific research applications, including the study of enzyme inhibitors, drug delivery systems, and cell signaling pathways.
Wissenschaftliche Forschungsanwendungen
N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]furan-2-carboxamide has been used in a variety of scientific research applications, including the study of enzyme inhibitors, drug delivery systems, and cell signaling pathways. It has been used to study the effects of enzyme inhibitors on the activity of enzymes such as proteases, phosphatases, kinases, and other enzymes involved in the regulation of cellular processes. It has also been used to study the effects of drug delivery systems on the uptake and distribution of drugs in the body. Additionally, it has been used to study the effects of cell signaling pathways on the regulation of gene expression and cell proliferation.
Wirkmechanismus
N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]furan-2-carboxamide is believed to act as an inhibitor of protein kinases, phosphatases, and other enzymes involved in the regulation of cellular processes. It is thought to bind to the active site of these enzymes and prevent them from catalyzing their reactions. Additionally, it is believed to interact with cell signaling pathways and modulate the expression of genes involved in cell proliferation and other processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of protein kinases and phosphatases, which can lead to changes in the regulation of cellular processes. Additionally, it has been shown to modulate the expression of genes involved in cell proliferation and other processes. It has also been shown to have anti-inflammatory, anti-apoptotic, and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]furan-2-carboxamide has several advantages for use in laboratory experiments. It is a small molecule that can be synthesized relatively easily and is relatively stable. Additionally, it has a wide range of applications in scientific research and can be used to study a variety of biochemical and physiological processes. However, it is important to note that the molecule is highly selective and can only be used to study certain processes. Additionally, it is important to note that the molecule can be toxic if used in large doses.
Zukünftige Richtungen
The potential future directions for research involving N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]furan-2-carboxamide are numerous. One potential direction is to further study its effects on protein kinases and phosphatases, as well as its effects on cell signaling pathways. Additionally, further research could be conducted to study its potential applications in drug delivery systems and its potential anti-inflammatory, anti-apoptotic, and anti-cancer effects. Other potential directions for research include the study of its potential applications in gene therapy and its potential use as an adjuvant for vaccines.
Synthesemethoden
N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]furan-2-carboxamide can be synthesized using a variety of methods, including the Li-AlCl3-catalyzed reaction of 6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl propyl furan-2-carboxamide with aldehydes or ketones. This reaction is highly selective and can be used to produce a variety of derivatives of the molecule. Other methods of synthesis include the use of the Grignard reaction, the use of the Wittig reaction, and the use of the Stille reaction.
Eigenschaften
IUPAC Name |
N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c22-17-10-9-15(14-6-2-1-3-7-14)20-21(17)12-5-11-19-18(23)16-8-4-13-24-16/h1-4,6-10,13H,5,11-12H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVIUFHCJVZZFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6540108.png)
![2,5-dichloro-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6540110.png)
![N-[2-(thiophen-3-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B6540117.png)
![5-methyl-N-[2-(thiophen-3-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B6540122.png)
![4-fluoro-2-methyl-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6540125.png)
![3-chloro-4-methoxy-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6540129.png)
![1-(3-fluorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide](/img/structure/B6540137.png)




![N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B6540196.png)
![N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]-2-(trifluoromethyl)benzamide](/img/structure/B6540204.png)
![3,5-dimethoxy-N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]benzamide](/img/structure/B6540206.png)